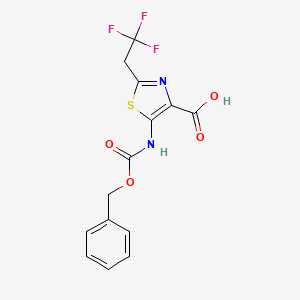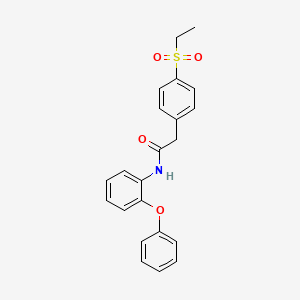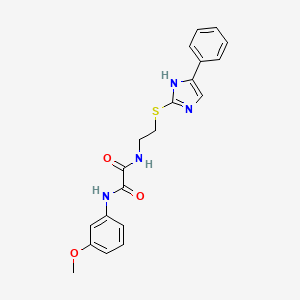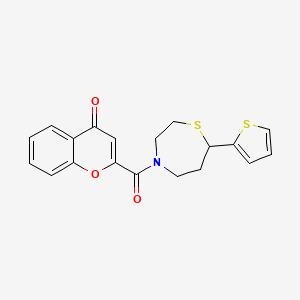![molecular formula C34H38ClN7O2 B2556628 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide CAS No. 902960-31-0](/img/structure/B2556628.png)
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and interactions. It consists of a quinazolinone core fused with a triazolo ring system. The chlorophenyl and methylphenyl substituents contribute to its overall shape and reactivity. Computational methods, such as density functional theory (DFT), can provide insights into its geometry, electronic properties, and stability .
Scientific Research Applications
Synthesis and Biological Activities
Triazoloquinazolines have been synthesized through various chemical reactions, demonstrating a wide range of biological activities. For example, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities against a spectrum of microorganisms highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). This research signifies the compound's utility in addressing the need for novel antimicrobial substances, which is critical given the rising antibiotic resistance.
Quality Control and Antimalarial Prospects
The development of quality control methods for a closely related compound as a promising antimalarial agent points towards the significant potential of these derivatives in combating malaria. The establishment of quality control standards is crucial for ensuring the compound's purity and efficacy, indicating the broader applicability of triazoloquinazolinones in pharmaceutical research (Danylchenko et al., 2018).
Antihistaminic and Anti-inflammatory Activities
Further research into 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazoloquinazolines has shown promising H1-antihistaminic activity, indicating potential applications in treating allergic reactions without significant sedation, a common side effect of many antihistamines (Gobinath et al., 2015). Additionally, the synthesis of quinazoline and quinazolyl-4-oxoquinazoline derivatives with observed anti-inflammatory activities highlights the potential of triazoloquinazoline derivatives in developing new anti-inflammatory agents (Gineinah et al., 2002).
Anticancer Activity
The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at anticancer activity showcase the compound's potential in oncology. Certain derivatives have exhibited significant cytotoxicity against cancer cell lines, suggesting their utility in cancer research and therapy development (Reddy et al., 2015).
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46ClN7O2/c1-24-7-5-8-28(21-24)40-20-19-39(22-25(40)2)18-6-17-36-32(43)16-15-31-37-38-34-41(23-26-11-13-27(35)14-12-26)33(44)29-9-3-4-10-30(29)42(31)34/h5,7-8,11-14,21,25,29-30,34,38H,3-4,6,9-10,15-20,22-23H2,1-2H3,(H,36,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRTSQJLKYGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)


![N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2556553.png)


![3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556557.png)
![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)
![1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556562.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide](/img/structure/B2556566.png)
